molecular formula C18H23NO4S B2783601 2,3,4-trimethoxy-N-propyl-N-(thiophen-3-ylmethyl)benzamide CAS No. 1235011-78-5

2,3,4-trimethoxy-N-propyl-N-(thiophen-3-ylmethyl)benzamide

Cat. No.: B2783601
CAS No.: 1235011-78-5
M. Wt: 349.45
InChI Key: SUFHOSXNWQXHNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4-trimethoxy-N-propyl-N-(thiophen-3-ylmethyl)benzamide is a versatile chemical compound used in scientific research. Its unique structure enables applications in drug discovery, organic synthesis, and material science, making it highly valuable in various fields.

Chemical Reactions Analysis

2,3,4-trimethoxy-N-propyl-N-(thiophen-3-ylmethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions would depend on the specific reagents and conditions used.

Scientific Research Applications

2,3,4-trimethoxy-N-propyl-N-(thiophen-3-ylmethyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in material science for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3,4-trimethoxy-N-propyl-N-(thiophen-3-ylmethyl)benzamide is not well-documented. it is likely to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

2,3,4-trimethoxy-N-propyl-N-(thiophen-3-ylmethyl)benzamide can be compared with other similar compounds, such as:

    2,3,4-trimethoxybenzamide: Lacks the propyl and thiophen-3-ylmethyl groups, which may affect its chemical and biological properties.

    N-propylbenzamide: Lacks the methoxy and thiophen-3-ylmethyl groups, which may influence its reactivity and applications.

    N-(thiophen-3-ylmethyl)benzamide: Lacks the methoxy and propyl groups, which may alter its interactions with molecular targets.

The unique combination of methoxy, propyl, and thiophen-3-ylmethyl groups in this compound contributes to its distinct properties and applications.

Properties

IUPAC Name

2,3,4-trimethoxy-N-propyl-N-(thiophen-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4S/c1-5-9-19(11-13-8-10-24-12-13)18(20)14-6-7-15(21-2)17(23-4)16(14)22-3/h6-8,10,12H,5,9,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUFHOSXNWQXHNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1=CSC=C1)C(=O)C2=C(C(=C(C=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.